molecular formula C11H24N4 B1653640 Piperazine, 1,1'-methylenebis(4-methyl- CAS No. 18739-33-8

Piperazine, 1,1'-methylenebis(4-methyl-

Cat. No.: B1653640
CAS No.: 18739-33-8
M. Wt: 212.34 g/mol
InChI Key: ZMBGDHSFLFMTPQ-UHFFFAOYSA-N
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Description

Piperazine, 1,1'-methylenebis(4-methyl-) (CAS 199275-80-4), also known as bis(4-methylpiperazino)methane, is a piperazine derivative characterized by a methylene (-CH₂-) bridge linking two 4-methylpiperazine rings. Its molecular formula is C₁₁H₂₄N₄, with a molecular weight of 228.34 g/mol. This compound is structurally defined by its symmetrical arrangement, where each piperazine ring is substituted with a methyl group at the 4-position.

Properties

CAS No.

18739-33-8

Molecular Formula

C11H24N4

Molecular Weight

212.34 g/mol

IUPAC Name

1-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperazine

InChI

InChI=1S/C11H24N4/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-11H2,1-2H3

InChI Key

ZMBGDHSFLFMTPQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CN2CCN(CC2)C

Canonical SMILES

CN1CCN(CC1)CN2CCN(CC2)C

Other CAS No.

18739-33-8

Origin of Product

United States

Comparison with Similar Compounds

Piperazine, 1,1'-Methylenebis[4-(3-chlorophenyl)-] (CAS 30534-29-3)

  • Molecular Formula : C₂₁H₂₆Cl₂N₄
  • Molecular Weight : 405.4 g/mol
  • Key Features : Contains 3-chlorophenyl substituents on the piperazine rings instead of methyl groups.
  • Lipophilicity : Higher LogP (4.8) compared to the methyl-substituted derivative, indicating greater hydrophobicity due to aromatic chlorinated groups .
  • Applications : Likely exhibits enhanced receptor-binding affinity in biological systems due to electron-withdrawing chlorine atoms, though this may compromise solubility .

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 346451-15-8)

  • Molecular Formula : C₃₄H₂₈Cl₂N₂
  • Key Features : Bulky benzhydryl (diphenylmethyl) substituents introduce steric hindrance, reducing conformational flexibility.
  • Implications : Lower solubility and bioavailability compared to the methyl-substituted compound, but increased stability in lipophilic environments .

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

  • Molecular Formula : C₈H₆Cl₂N₂O₂S₄
  • Key Features : Incorporates dithiolone rings with sulfur atoms, enhancing redox activity.
  • Bioactivity: Potential antioxidant or antimicrobial properties due to sulfur’s electron-rich nature, contrasting with the methyl-substituted compound’s likely role in solubility-driven applications .

Preparation Methods

Nitrosation-Methylation Sequential Synthesis

Formation of 1,1-Methylene Bis(4-nitrosopiperazine)

The initial step involves nitrosation of piperazine hexahydrate (97% purity) in acidic medium. A suspension of 100.0 g (0.50 mol) of piperazine hexahydrate in 45.0 mL water is treated with 95.0 mL (1.07 mol) of 35% hydrochloric acid under controlled temperatures (<35°C). Subsequent cooling to 0°C enables dropwise addition of sodium nitrite (34.5 g, 0.50 mol in 70.0 mL water), yielding 1,4-dinitrosopiperazine as a precipitate after alkalization with 42.5 mL (0.81 mol) of 50% sodium hydroxide.

The filtrate from this step undergoes methylenation with 20.0 mL (0.60 mol) of 33% formaldehyde, stirred at room temperature for 72 hours. This produces 1,1-methylene bis(4-nitrosopiperazine) with 84.0% yield (50.82 g dry weight) and a melting point of 121–122°C after recrystallization from methanol.

Key Reaction Parameters:
Parameter Value
Nitrosation temperature 0–5°C
Methylenation duration 72 hours
Recrystallization solvent Methanol
Yield 84.0% (piperazine hexahydrate)

Reduction and Methylation to Target Compound

The intermediate 1,1-methylene bis(4-nitrosopiperazine) is subjected to reductive methylation. A mixture of 63.5 g (0.21 mol) of the intermediate, 66.7 mL (0.83 mol) of 34% formaldehyde, and 31.4 mL (0.83 mol) of 99.7% formic acid is heated to 93°C for 1.5 hours. Maintaining pH 6.5 ensures selective N-methylation without over-alkylation. Post-reaction, the mixture is cooled to 10°C, filtered to remove residual 1,4-dinitrosopiperazine , and alkalized to pH 11–12 with 50% sodium hydroxide.

Chloroform extraction followed by vacuum distillation (5.0–6.0 mm Hg) isolates 1-nitroso-4-methylpiperazine as a fraction boiling at 105–110°C, achieving an 83.0% yield from the intermediate. While this product retains the nitroso group, further hydrogenation or catalytic reduction could theoretically yield the target 1,1'-methylenebis(4-methylpiperazine) , though this step is not explicitly detailed in the cited literature.

Ethylenediamine-Based Cyclocondensation

Ester-Amine Coupling and Cyclization

An alternative route described in US Patent 6,603,003B2 utilizes ethylenediamine derivatives. Substituted ethylenediamine (7) reacts with esters of formula 11 (e.g., methyl phenylacetate) to form 3,4-dehydropiperazine-2-one derivatives (12). For instance, 480.0 g (2.55 mol) of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one is reduced with lithium aluminum hydride (LiAlH₄, 193.8 g, 5.1 mol) in tetrahydrofuran (THF) at 50–55°C.

Reduction Conditions:
Parameter Value
Reducing agent LiAlH₄ (5.1 mol)
Solvent THF (2.88 L)
Temperature 50–55°C
Post-reaction workup Ethyl acetate/water
Final yield 60.5% (272 g product)

This method emphasizes constructing the piperazine core before introducing the methylene bridge. However, adapting it for 1,1'-methylenebis(4-methylpiperazine) would require additional methylenation steps, potentially using formaldehyde under controlled pH.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Nitrosation-Methylation Route : Offers high yields (83–84%) but involves hazardous nitrosating agents (NaNO₂) and multiple isolation steps, complicating scalability.
  • Cyclocondensation Approach : Provides modularity for N-substituents but requires stoichiometric LiAlH₄, increasing costs and safety risks.

Intermediate Characterization

Critical intermediates like 1,1-methylene bis(4-nitrosopiperazine) are characterized by:

  • Melting Point : 121–122°C
  • Spectroscopic Data : IR absorption at 1636 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 3.77 (benzylic protons).

Challenges and Optimization Opportunities

Nitroso Group Management

The persistence of nitroso groups in the final product (e.g., 1-nitroso-4-methylpiperazine, CAS 16339-07-4) necessitates post-synthetic reduction for applications requiring the pure methylene-bridged compound. Catalytic hydrogenation or enzymatic methods could address this limitation.

Solvent Selection

Methanol and chloroform dominate existing protocols, but greener alternatives (e.g., cyclopentyl methyl ether) may improve sustainability without compromising yield.

Q & A

Basic: What are the key considerations for synthesizing Piperazine, 1,1'-methylenebis(4-methyl-) derivatives?

Answer:
Synthesis of this compound typically involves nucleophilic substitution or polyaddition reactions. For example, cross-linked hydrogels derived from piperazine analogs require precise stoichiometric ratios of monomers (e.g., 1,4-bis(acryloyl)piperazine) and cross-linking agents like 1,2-diaminoethane under controlled pH and temperature . Optimize reaction conditions by:

  • Using inert atmospheres (N₂) to prevent oxidation .
  • Selecting solvents like dimethylformamide (DMF) for solubility and reactivity .
  • Monitoring reaction progress via HPLC or TLC to ensure intermediate purity .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:
Key characterization methods include:

  • Thermal Analysis : Determine melting points (e.g., 42–47°C for similar piperazine derivatives) and decomposition thresholds using DSC .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR and FTIR (e.g., aromatic C-H stretches at ~3000 cm⁻¹) .
  • Solubility Testing : Use ESOL Log S predictions and experimental validation in polar solvents (e.g., water, ethanol) .
  • Chromatography : Assess purity via reverse-phase HPLC with UV detection .

Advanced: What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

Answer:
Discrepancies in biological activity (e.g., antioxidant vs. cytotoxic effects) can arise from:

  • Experimental Variability : Standardize cell lines (e.g., Schwann cells ) and assay protocols (e.g., DPPH for antioxidants ).
  • Structural Modifications : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups) on receptor binding .
  • Meta-Analysis : Cross-reference datasets from PubChem, Reaxys, and peer-reviewed studies to identify outliers .

Advanced: How can computational tools predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., CYP450 enzymes) .
  • QSAR Modeling : Train models on datasets (e.g., PubChem BioAssay) to correlate substituents (e.g., methyl groups) with bioactivity .
  • Synthetic Feasibility : Apply tools like Pistachio/BKMS_Metabolic to prioritize routes with high plausibility scores (e.g., >0.85) .

Basic: What safety protocols are essential for handling piperazine derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (e.g., toxic fumes from DMF) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound?

Answer:

  • pH Sensitivity : Test stability across pH 3–10 using buffered solutions; acidic conditions may protonate the piperazine ring, altering reactivity .
  • Thermal Degradation : Perform TGA to identify decomposition thresholds (e.g., >200°C for similar derivatives) and avoid prolonged heating .
  • Light Exposure : Shield from UV light to prevent photodegradation, as noted in analogs with nitro groups .

Advanced: What methodologies assess biocompatibility for biomedical applications (e.g., nerve regeneration)?

Answer:

  • In Vitro Testing : Use Schwann cell cultures to evaluate adhesion/proliferation (e.g., MTT assays) .
  • Biodegradation Studies : Monitor hydrogel mass loss in PBS over 28 days to assess erosion rates .
  • Toxicity Profiling : Screen for acute toxicity (LD₅₀) and organ-specific effects using zebrafish or murine models .

Basic: What analytical techniques quantify trace impurities in synthesized derivatives?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., residual acryloyl monomers) with detection limits <1 ppm .
  • ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalytic reactions) .
  • HPLC-MS : Identify non-volatile impurities (e.g., unreacted intermediates) using C18 columns .

Advanced: How can researchers leverage piperazine's core structure to design novel analogs?

Answer:

  • Scaffold Hopping : Replace the methylene bridge with sulfonamide or ester groups to modulate hydrophobicity .
  • Functionalization : Introduce bioisosteres (e.g., trifluoromethyl for methyl) to enhance metabolic stability .
  • Hybridization : Conjugate with bioactive moieties (e.g., nitroaromatic groups for antimicrobial activity) .

Advanced: What experimental controls are critical for reproducibility in SAR studies?

Answer:

  • Positive/Negative Controls : Include known CYP inhibitors (e.g., ketoconazole) and solvent-only blanks .
  • Batch Consistency : Characterize multiple synthesis batches via NMR and HPLC to ensure uniformity .
  • Blinded Analysis : Use independent researchers for data interpretation to minimize bias .

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